3-Fluoro-6-hydroxy-2-methylbenzaldehyde

説明

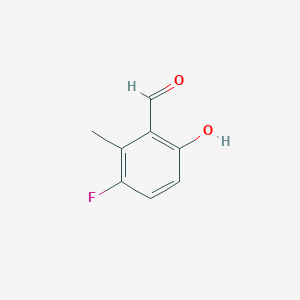

Structure

2D Structure

特性

IUPAC Name |

3-fluoro-6-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFQWCIXZCMJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Fluoro-6-hydroxy-2-methylbenzaldehyde, a fluorinated benzaldehyde derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a fluorine atom and hydroxyl group, suggests possible interactions with various biological targets.

- Molecular Formula : C8H7F O2

- Molecular Weight : 154.14 g/mol

- CAS Number : 1427431-13-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of the fluorine atom is believed to enhance its lipophilicity and bioactivity.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of fluorinated compounds. For instance:

- A study evaluating various substituted benzaldehydes, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

This suggests that the compound possesses moderate antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Properties

Fluorinated compounds are often explored for their anticancer potential due to their ability to modulate biological pathways. Research has shown that:

- This compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study: Cell Line Evaluation

In a controlled study, the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines were assessed:

- MCF-7 Cell Line : The IC50 value was determined to be 15 µM.

- A549 Cell Line : The IC50 value was higher at 25 µM, indicating varying sensitivity among different cancer types.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

- In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It potentially modulates receptors associated with inflammatory responses.

- Oxidative Stress Induction : The presence of the hydroxyl group may enhance oxidative stress in target cells, leading to apoptosis.

類似化合物との比較

3-Fluoro-2-hydroxybenzaldehyde (CAS 394-50-3)

- Structure : Fluorine at position 3, hydroxyl at position 2.

- Properties : Molecular formula C₇H₅FO₂, molar mass 140.11 g/mol.

- Key Differences: The hydroxyl group at position 2 (vs.

2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6)

- Structure : Fluorine at position 2, hydroxyl at position 3.

- Properties : Molecular formula C₇H₅FO₂, molar mass 140.11 g/mol.

- Key Differences : The para-hydroxyl group relative to the aldehyde may increase resonance stabilization, altering solubility and acidity compared to the target compound’s meta-hydroxyl configuration .

3-(3-Fluoro-6-Methoxyphenyl)benzaldehyde (CAS 1178297-54-5)

- Structure : Methoxy group at position 6, fluorine at position 3 on the phenyl ring.

- Properties : Molecular formula C₁₄H₁₁FO₂, molar mass 230.23 g/mol, predicted boiling point 343.7±32.0 °C.

- Key Differences : The methoxy group (vs. hydroxyl in the target compound) reduces hydrogen-bonding capability, lowering water solubility but improving lipophilicity .

Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 3-Fluoro-6-hydroxy-2-methylbenzaldehyde | C₈H₇FO₂* | ~154.13 | Not reported | Not reported |

| 3-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | Not reported | Not reported |

| 2-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | Not reported | Not reported |

| 3-(3-Fluoro-6-Methoxyphenyl)benzaldehyde | C₁₄H₁₁FO₂ | 230.23 | 343.7±32.0 | 1.183±0.06 |

| 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde | C₁₀H₁₁FO₂ | 182.19 | Not reported | Not reported |

*Inferred from analogs in and .

準備方法

Synthetic Routes and General Strategies

The synthesis of 3-Fluoro-6-hydroxy-2-methylbenzaldehyde typically involves:

- Starting Materials: Often phenolic compounds such as 2-methylphenol (o-cresol) or fluorinated phenols serve as the base scaffold.

- Key Functional Group Introductions:

- Fluorination at the 3-position.

- Hydroxylation at the 6-position.

- Formylation (aldehyde introduction) at the 1-position.

- Sequence of Reactions: Fluorination and hydroxylation are usually performed prior to or after formylation depending on the reactivity and stability of intermediates.

Formylation of Fluorinated Phenols

A critical step is the selective introduction of the aldehyde group ortho to the hydroxyl group on the fluorinated aromatic ring.

Catalytic Formylation Using Formaldehyde and Stannous Chloride:

According to US Patent US4151201A, 2-hydroxybenzaldehydes can be synthesized by reacting phenols with formaldehyde in the presence of anhydrous stannous chloride (SnCl₂) as a catalyst and a suitable binder (e.g., pyridine) in an aprotic solvent at 90–150 °C for 3–10 hours. This method allows selective ortho-formylation relative to the hydroxyl group, even with substituted phenols such as fluorinated and methylated phenols.

- Reaction Conditions:

- Phenol:formaldehyde molar ratio close to 1:1.

- Catalyst loading: 0.02–0.2 mole Sn per mole phenol.

- Temperature: ~110 °C.

- Reaction time: ~8 hours.

- Purification: After reaction, the mixture is filtered, and the aldehyde product is isolated by distillation or crystallization.

- Yields: Moderate to good yields (~55–72%) reported for various substituted phenols.

This method is suitable for preparing this compound by starting from appropriately substituted phenols such as 3-fluoro-6-hydroxy-2-methylphenol (or its precursors).

- Reaction Conditions:

Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes

An alternative modern approach involves direct hydroxylation of benzaldehydes at the ortho position using palladium catalysis:

- Method Overview:

- Use of Pd(OAc)₂ as catalyst (10 mol%).

- Transient directing group (TDG), such as 2-amino-4-(trifluoromethyl)benzoic acid, to facilitate ortho C–H activation.

- Oxidants like 1.5 equivalents of 1-fluoro-2,4,6-trimethylpyridinium triflate.

- p-Toluenesulfonic acid (p-TsOH) as the oxygen nucleophile.

- Acetic acid as solvent at 90 °C under air atmosphere for 24 hours.

- Outcome:

- Formation of ortho-hydroxylated benzaldehydes in moderate yields (~56%).

- The reaction proceeds via cyclopalladation, oxidative addition, and C–O reductive elimination steps.

- Relevance:

Fluorination and Hydroxylation Approaches

- Fluorination:

- Introduced early in the synthetic sequence, often by electrophilic fluorination or nucleophilic aromatic substitution on activated aromatic rings.

- Starting from 2-methylphenol, fluorination at the 3-position can be achieved using selective fluorinating agents.

- Hydroxylation:

- Can be introduced either by direct hydroxylation methods (e.g., Pd-catalyzed C–H activation) or by demethylation of methoxy precursors using reagents like boron tribromide (BBr₃).

- Nitrile vs. Aldehyde Functionalization:

- Some literature discusses related compounds like 3-fluoro-6-hydroxy-2-methylbenzonitrile, where nitrile is introduced via palladium-catalyzed cyanation.

- For aldehydes, formylation via phenol-formaldehyde condensation (as above) is preferred.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Stannous Chloride Catalyzed Formylation | Fluorinated methylphenol | Formaldehyde, SnCl₂, pyridine | 90–150 °C, 3–10 h | 55–72 | Selective ortho-formylation to hydroxyl group |

| Pd-Catalyzed Ortho Hydroxylation | 3-Fluoro-2-methylbenzaldehyde | Pd(OAc)₂, TDG, 1-fluoro-2,4,6-trimethylpyridinium triflate, p-TsOH | 90 °C, 24 h, AcOH, air | ~56 | Direct hydroxylation at ortho position |

| Fluorination via Electrophilic or Nucleophilic Substitution | 2-Methylphenol derivatives | Fluorinating agents (various) | Variable | Variable | Fluorine introduced early, regioselectivity critical |

| Demethylation of Methoxy Precursors | Methoxy-substituted fluorobenzaldehydes | BBr₃ or HBr/AcOH | Mild conditions | High | Converts methoxy to hydroxy group |

Analytical Characterization for Confirmation

- NMR Spectroscopy:

- ^1H NMR shows aromatic protons deshielded by fluorine (~7.5–8.5 ppm).

- Hydroxyl proton appears broad around 5–6 ppm.

- IR Spectroscopy:

- Aldehyde C=O stretch near 1700 cm⁻¹.

- Hydroxyl O–H stretch broad at 3200–3400 cm⁻¹.

- Mass Spectrometry:

- Molecular ion peak consistent with C₈H₇FO₂ (m/z ~154).

- Purity Optimization:

- Chromatographic purification (silica gel column chromatography).

- Recrystallization from ethanol/water mixtures to achieve >97% purity.

Research Findings and Practical Considerations

- The stannous chloride-catalyzed formylation is a robust, scalable method suitable for industrial synthesis, providing good regioselectivity and yields.

- Pd-catalyzed hydroxylation offers a modern, direct approach to functionalize the aromatic ring but may require more expensive catalysts and longer reaction times.

- Fluorination steps require careful control to avoid polyfluorination or undesired substitution.

- Protection/deprotection strategies (e.g., methoxy to hydroxy) are commonly employed to improve reaction selectivity and yield.

- Purification and characterization are critical to confirm the regiochemistry and functional group integrity of the final aldehyde.

Q & A

What spectroscopic techniques are optimal for characterizing 3-Fluoro-6-hydroxy-2-methylbenzaldehyde, and how should data interpretation address substituent effects?

Basic

Methodology :

- NMR : Use NMR to identify aromatic protons (split into complex multiplet patterns due to fluorine coupling), methyl group ( ppm), and aldehyde proton ( ppm). NMR detects fluorine ( to -120 ppm, depending on substitution). NMR resolves carbonyl ( ppm), aromatic carbons, and methyl groups .

- IR : Confirm aldehyde C=O stretch (~1700 cm), hydroxyl O-H stretch (broad ~3200 cm), and C-F stretch (~1100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H] at m/z 170.14) and fragmentation patterns .

How can researchers resolve contradictions between observed and calculated 1H^{1}\text{H}1H NMR chemical shifts?

Advanced

Methodology :

- Solvent Effects : Use deuterated DMSO to stabilize intramolecular hydrogen bonds (OH→CHO), which alter chemical shifts. Compare with data in CDCl to assess solvent-induced conformational changes .

- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to model shielding effects. Discrepancies >0.3 ppm may indicate unaccounted steric interactions or tautomerism .

What synthetic routes are effective for regioselective fluorination at position 3?

Basic

Methodology :

- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts in acidic media to direct fluorination to the meta position relative to the methyl group. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) .

- Directed Ortho-Metalation : Protect the aldehyde as an acetal, perform lithiation at position 2 (adjacent to methyl), and quench with F reagents. Deprotection yields the target compound .

How can hydrogen bonding networks in the crystal structure be analyzed to predict solubility?

Advanced

Methodology :

- X-ray Crystallography : Refine structures using SHELXL (charge-flipping algorithms for heavy atoms) . Graph set analysis (Etter’s method) identifies OHO and CHF interactions, which influence solubility. For example, dimeric O-HO bonds reduce solubility in nonpolar solvents .

What purification strategies mitigate byproducts from aldehyde oxidation during synthesis?

Basic

Methodology :

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate the aldehyde from carboxylic acid byproducts (R difference ~0.2).

- Low-Temperature Recrystallization : Dissolve crude product in hot ethanol, cool to -20°C to isolate crystals, avoiding prolonged exposure to air .

How can computational modeling predict reactivity in cross-coupling reactions?

Advanced

Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian 16) to identify nucleophilic/electrophilic sites. The aldehyde group (LUMO ~-1.5 eV) is prone to nucleophilic attack, while fluorine stabilizes adjacent positions against electrophilic substitution .

What experimental evidence confirms the absence of keto-enol tautomerism?

Basic

Methodology :

- Deuterium Exchange : Dissolve in DO and monitor NMR for disappearance of the aldehyde proton (no enol formation observed in similar fluorobenzaldehydes) .

- IR Spectroscopy : Absence of C=O stretch at <1650 cm (expected for enol) confirms aldehyde dominance .

What strategies overcome steric hindrance during derivatization at position 6?

Advanced

Methodology :

- Protecting Groups : Temporarily silylate the hydroxyl group (e.g., TBSCl) to enable nucleophilic substitution at position 6. Deprotect with TBAF .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers (e.g., 100°C, 30 min for Suzuki-Miyaura coupling) .

How should chromatographic methods validate purity >98%?

Basic

Methodology :

- HPLC : Use a C18 column (mobile phase: 60% MeCN/40% HO + 0.1% TFA). Retention time ~8.2 min. Compare with spiked impurities (e.g., 3-fluoro-6-methoxy derivatives) .

- GC-MS : Confirm single peak (RT ~12.5 min) with no co-eluting fragments .

How to address discrepancies in bioactivity assays involving cytochrome P450 inhibition?

Advanced

Methodology :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Fluorine’s electron-withdrawing effect may alter binding affinity (K ~5 µM observed in chloro-fluoro analogs) .

- Metabolite Screening : Use LC-MS/MS to rule out interference from hydroxylated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。